

1-(3-Bromophenyl)propan-2-one chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Bromophenyl)propan-2-one**

Cat. No.: **B130137**

[Get Quote](#)

An In-depth Technical Guide to **1-(3-Bromophenyl)propan-2-one**

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **1-(3-Bromophenyl)propan-2-one**, a compound of interest for researchers and professionals in organic synthesis and drug development.

Chemical Structure and Identification

1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is an aromatic ketone. Its structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an acetone group attached to the ring via a methylene bridge.^[1] This substitution pattern is key to its reactivity and potential applications as a chemical intermediate.

Key Structural Features:

- Aromatic Ring: A phenyl group provides a scaffold for further functionalization.
- Halogen Substitution: The bromine atom is a versatile functional group, enabling various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the synthesis of more complex molecules.
- Ketone Group: The carbonyl group is a reactive site for nucleophilic addition, reduction, and enolate chemistry.

Compound Identifiers:

- IUPAC Name: **1-(3-Bromophenyl)propan-2-one**[\[1\]](#)
- CAS Number: 21906-32-1[\[1\]](#)
- Molecular Formula: C₉H₉BrO[\[1\]](#)[\[2\]](#)
- SMILES: CC(=O)CC1=CC(=CC=C1)Br[\[2\]](#)
- InChIKey: FQIZFAJMBXZVOL-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The physical and chemical properties of **1-(3-Bromophenyl)propan-2-one** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Weight	213.07 g/mol	[3]
Monoisotopic Mass	211.98367 Da	[2]
Appearance	Off-white solid	[4]
Odor	Odorless	[4]
XLogP3 (Predicted)	2.5	[2]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	2	

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **1-(3-bromophenyl)propan-2-one** are not extensively published, a common and logical approach involves the reaction of 3-bromobenzyl magnesium bromide with a suitable acetylating agent, followed by an aqueous workup. A generalized workflow for such a synthesis is presented below.

General Synthesis Workflow

A plausible synthetic route starts from 3-bromobenzyl bromide to form a Grignard reagent, which then reacts with an acetyl source.

Synthesis Workflow for 1-(3-Bromophenyl)propan-2-one

Step 1: Grignard Reagent Formation

3-Bromobenzyl bromide
+ Magnesium Turnings

in

Anhydrous Diethyl Ether

forms

3-Bromobenzyl
magnesium bromide

Step 2: Acylation

Acetyl Chloride or
Acetic Anhydride

Nucleophilic Addition
(Low Temperature, e.g., -78 °C)

Step 3: Work-up and Purification

Aqueous Quench
(e.g., sat. NH₄Cl)

Organic Extraction
(e.g., Ethyl Acetate)

Column Chromatography
(Silica Gel)

1-(3-Bromophenyl)propan-2-one

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-(3-Bromophenyl)propan-2-one**.

Detailed Experimental Protocol (Representative)

- Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 3-bromobenzyl bromide in anhydrous diethyl ether dropwise via an addition funnel. Initiate the reaction with gentle heating if necessary. Stir the mixture until the magnesium is consumed to yield a solution of 3-bromobenzyl magnesium bromide.
- Acylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether. Allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12 hours.
- Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure **1-(3-bromophenyl)propan-2-one**.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While a full experimental dataset for this specific compound is not readily available in the provided search results, typical spectral characteristics can be predicted based on its structure.

Analysis Method	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (4H) in the range of δ 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,3-disubstituted ring.- A singlet for the methylene protons (-CH₂-) adjacent to the aromatic ring and ketone, likely around δ 3.7-4.0 ppm.- A singlet for the methyl protons (-CH₃) of the acetyl group, typically around δ 2.1-2.3 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (-C=O) signal around δ 205-208 ppm.- Aromatic carbon signals between δ 120-140 ppm, including the C-Br signal.- Methylene carbon (-CH₂-) signal around δ 45-55 ppm.- Methyl carbon (-CH₃) signal around δ 29-31 ppm.
IR (Infrared)	<ul style="list-style-type: none">- A strong, sharp absorption band for the C=O stretch of the ketone at approximately 1710-1725 cm⁻¹.- C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.- C-Br stretching band in the fingerprint region, typically below 700 cm⁻¹.
MS (Mass Spec.)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~212 and ~214.- Common fragmentation patterns would include the loss of the acetyl group or the benzyl fragment.

Safety and Handling

Based on safety data sheets for structurally related compounds and general chemical safety principles, **1-(3-Bromophenyl)propan-2-one** should be handled with care.

- **Health Hazards:** It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

- Precautionary Statements:
 - Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[4][6]
 - Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. Call a poison center or doctor if you feel unwell.[4][5]
 - Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][6]
 - Disposal: Dispose of contents and container to an approved waste disposal plant.[4][6]

This compound should be handled in a chemical fume hood by trained personnel, following all standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-BROMOPHENYL)PROPAN-2-ONE | CAS 21906-32-1 [matrix-fine-chemicals.com]
- 2. PubChemLite - 1-(3-bromophenyl)propan-2-one (C9H9BrO) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(3-Bromophenyl)propan-2-one chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130137#1-3-bromophenyl-propan-2-one-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com